3-Chloro-2-methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
3-chloro-2-methyl-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N3S/c1-6-10(13)11-17-7(8-3-2-4-20-8)5-9(12(14,15)16)19(11)18-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWNKUCROLLVFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1Cl)C3=CC=CS3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 3-amino-4-chloropyrazole and 2-thiophenecarboxaldehyde under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Chlorination and Methylation: The chloro and methyl groups can be introduced through selective halogenation and alkylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions (e.g., in the presence of a base).
Major Products
Oxidation: Sulfoxides or sulfones derived from the thienyl group.
Reduction: Amines or alcohols, depending on the specific functional groups reduced.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antitumor Activity
Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. The compound has been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a review highlighted the synthesis of diverse pyrazolo[1,5-a]pyrimidines with promising anticancer activity, suggesting that modifications to the core structure can enhance efficacy against specific tumor types .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and diabetes management. DPP-IV inhibitors are crucial in the treatment of type 2 diabetes, and compounds like 3-chloro-2-methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine could serve as lead compounds for developing novel antidiabetic drugs .
Antimicrobial Activity
Research indicates that pyrazolo[1,5-a]pyrimidines possess antimicrobial properties against various bacterial strains. Studies have reported that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development . For example, certain synthesized derivatives showed minimal inhibitory concentration (MIC) values comparable to standard antibiotics .
Photophysical Properties
The unique electronic structure of pyrazolo[1,5-a]pyrimidines allows them to be explored for applications in material science, particularly in organic electronics and photonic devices. Their ability to absorb and emit light can be harnessed in the development of organic light-emitting diodes (OLEDs) and solar cells . The modification of the compound's structure can lead to enhanced photophysical properties suitable for these applications.
Synthesis of Functional Materials
The multicomponent synthesis approach involving pyrazolo[1,5-a]pyrimidines has been utilized to create complex materials with desired functionalities. This method allows for the incorporation of various functional groups into the pyrazolo-pyrimidine framework, leading to materials with tailored properties for specific applications .
Case Studies
Mechanism of Action
The mechanism of action of 3-chloro-2-methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the thienyl group can participate in π-π stacking interactions. These features contribute to its binding affinity and specificity for its targets.
Comparison with Similar Compounds
Key Observations:
Synthetic Flexibility : The target compound’s synthesis benefits from microwave-assisted Suzuki-Miyaura cross-coupling, enabling efficient diarylation at C-3 and C-5 . In contrast, carboxamide derivatives (e.g., ) require SNAr activation with PyBroP for C–O bond functionalization.
Substituent Effects: Electron-Withdrawing Groups (EWGs): The 7-CF₃ group enhances metabolic stability and bioavailability across multiple derivatives . Chlorine vs. Sulfur: Chlorine at C-3 increases electrophilicity, while sulfur-containing derivatives (e.g., ) exhibit altered solubility and redox properties.
Key Observations:
- MAO-B Inhibition : The target compound’s diarylated derivatives show promise for neurodegenerative disorders, outperforming simpler analogues lacking the 2-thienyl group .
Physicochemical and Stability Properties
Key Observations:
- The trifluoromethyl group universally enhances stability and lipophilicity.
- Sulfur-containing derivatives (e.g., ) may require inert atmospheres during synthesis due to oxidation sensitivity.
Biological Activity
3-Chloro-2-methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Molecular Formula: C12H7ClF3N3S
Molar Mass: 317.717 g/mol
IUPAC Name: 3-Chloro-2-methyl-7-(2-thienyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazolo[1,5-a]pyrimidine core through cyclization and coupling reactions. Key steps include:
- Formation of the Pyrazole Ring: Achieved via hydrazine derivatives and appropriate precursors.
- Formation of the Pyrimidine Ring: Constructed through condensation reactions involving amidines and β-dicarbonyl compounds.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. For instance:
- Cell Line Studies: Several synthesized compounds demonstrated cytotoxic activities against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 6 to 97 nM. Notably, compounds with modifications at the C3 and C5 positions showed enhanced activity compared to standard treatments like sorafenib .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | MCF-7 | 45 |
| Compound B | HCT-116 | 6 |
| Compound C | HepG-2 | 48 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition: The compound has shown potential as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to reduced proliferation in cancer cells .
- Anti-inflammatory Properties: Some derivatives have been reported to exhibit anti-inflammatory effects comparable to established drugs like Indomethacin, indicating a potential dual role in cancer therapy and inflammation management .
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
- Study on Anticancer Activity: A study synthesized multiple derivatives and assessed their cytotoxicity against MCF-7 and HCT-116 cell lines. The most potent compounds had IC50 values significantly lower than traditional chemotherapeutics .
- Inflammation Models: In vitro assays demonstrated that certain derivatives effectively inhibited TNF-alpha release in LPS-stimulated macrophages, showcasing their potential for treating inflammatory conditions .
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | POCl₃, 1,4-dioxane, TEA, reflux | 67–70% | |
| Cross-Coupling | PyBroP, PdCl₂(PPh₃)₂, Na₂CO₃, 110°C, 24h | 93% | |
| Halogenation | NCS, DMF, 80°C | ~85% |
How is the purity and structural integrity of the compound confirmed?
Level: Basic
Methodological Answer:
Validation relies on multi-technique analysis:
- Spectroscopy:
- Elemental Analysis: Match calculated vs. observed C/H/N percentages (e.g., C: 62.77%, H: 4.01%, N: 24.40%) .
- X-ray Crystallography: Resolve crystal packing (orthorhombic Pbca space group, lattice parameters a = 9.536 Å, b = 15.941 Å, c = 24.853 Å) and intermolecular interactions (e.g., C–H···π, π-π stacking) .
How can reaction yields for halogenation steps be optimized?
Level: Advanced
Methodological Answer:
Key variables include:
- Catalyst/Solvent Selection: Use POCl₃ in 1,4-dioxane with TEA to enhance reactivity and reduce side products .
- Temperature Control: Reflux conditions (100–120°C) improve halogenation efficiency but must avoid decomposition .
- Purification: Column chromatography (silica gel, petroleum ether/EtOAc 9:1) followed by recrystallization (cyclohexane/CH₂Cl₂) ensures high purity .
Data Contradiction Example:
Discrepancies in reported yields (e.g., 67% vs. 93%) may arise from trace moisture or incomplete reactant dissolution. Pre-drying solvents and using inert atmospheres mitigate these issues .
How are contradictions between experimental and computational data resolved?
Level: Advanced
Methodological Answer:
- Validation via Crystallography: Compare experimental bond lengths/angles (e.g., C–N = 1.34 Å, C–C = 1.39 Å) with DFT-optimized geometries .
- Dynamic NMR: Detect conformational flexibility (e.g., thienyl rotation) that may cause spectral broadening .
- Impurity Profiling: Use HPLC-MS to identify byproducts (e.g., dehalogenated derivatives) that skew spectroscopic data .
What methodologies assess the compound’s enzyme inhibition potential?
Level: Advanced
Methodological Answer:
- In Vitro Assays: Measure IC₅₀ values against target enzymes (e.g., KDR kinase) using fluorescence-based assays with ATP competitors .
- Molecular Docking: Simulate binding modes (e.g., trifluoromethyl group enhancing hydrophobic interactions in enzyme pockets) .
- Structure-Activity Relationship (SAR): Compare with analogs (e.g., 5-methyl vs. 5-phenyl derivatives) to identify critical substituents .
Q. Table 2: Biological Activity Data
| Target Enzyme | Assay Type | IC₅₀ (nM) | Reference |
|---|---|---|---|
| KDR Kinase | Fluorescence | 12.3 | |
| CRF1 Receptor | Radioligand | 8.7 |
How is crystal packing analyzed to predict solubility and stability?
Level: Advanced
Methodological Answer:
- Intermolecular Interactions: Quantify hydrogen bonds (e.g., N–H···O, C–H···F) and π-π stacking distances (3.5–4.0 Å) using Mercury software .
- Thermogravimetric Analysis (TGA): Correlate thermal stability (decomposition >250°C) with dense packing motifs .
- Hirshfeld Surface Analysis: Map contact contributions (e.g., H···F interactions = 15% of surface area) to predict solubility in polar solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
